
L-ornithine
Overview
Description
L-Ornithine is a non-proteinogenic amino acid central to the urea cycle, where it facilitates ammonia detoxification by converting it into urea . It serves as a precursor for critical metabolites like citrulline and arginine, which are essential for nitric oxide synthesis and polyamine production . Clinically, this compound is used to manage hepatic encephalopathy by reducing serum ammonia levels and has demonstrated stress-reducing and sleep-enhancing effects in human trials . Structurally, it resembles L-lysine but differs by having one fewer methylene group in its side chain, which influences its metabolic roles and receptor interactions .
Preparation Methods
Chemical Synthesis of L-Ornithine
Arginine Hydrolysis via Acid-Catalyzed Degradation
The hydrolysis of L-arginine to this compound is a cornerstone of chemical synthesis. Patent CN1590367A details a method using L-arginine dissolved in water with phase-transfer catalysts (3–5% crown ether) and calcium hydroxide (8–12% w/v). The mixture is heated to 95–100°C, followed by choline addition (1.5–2.5%) to promote guanidine group cleavage. Post-reaction cooling and pH adjustment to 1.7–2.0 with sulfuric acid precipitate calcium sulfate, which is filtered out. Subsequent vacuum concentration and barium hydroxide treatment remove sulfate impurities, yielding this compound hydrochloride with 82% yield and 99.3% purity.
Key Parameters:
Parameter | Optimal Range | Impact on Yield/Purity |
---|---|---|
Reaction Temperature | 95–100°C | Higher temperatures reduce side reactions |
Crown Ether Concentration | 3–5% | Enhances phase transfer efficiency |
Choline Additive | 1.5–2.5% | Accelerates guanidine cleavage |
Alternative Chemical Routes
Early methods described in J. Am. Chem. Soc. (1955) utilized barium hydroxide for arginine degradation but faced purity challenges due to Dthis compound contamination. Modern protocols address this via recrystallization with ethanol-water mixtures, achieving specific rotations of [α]D²⁰ +24.5°.
Enzymatic Preparation Using L-Arginase
Selective Conversion of DL-Arginine
US5591613A discloses an enzymatic method where L-arginase selectively hydrolyzes L-arginine from racemic DL-arginine, yielding D-arginine and this compound salts. The reaction occurs in aqueous media at pH 7.0–9.0, with bovine liver-derived L-arginase showing >99% selectivity for the L-enantiomer. Post-reaction acidification precipitates this compound hydrochloride, while D-arginine remains in solution for isolation.
Advantages Over Chemical Synthesis:
- Enantiomeric purity: <1% D-ornithine contamination.
- Mild conditions: Avoids high-temperature degradation.
Microbial Fermentation via Metabolic Engineering
Corynebacterium glutamicum Strain Optimization
Recent studies highlight C. glutamicum as the predominant microbial platform for this compound production. The biosynthetic pathway (Figure 1) involves:
- Glutamate Dehydrogenase (Gdh): Converts α-oxoglutarate to glutamate.
- N-Acetylglutamate Synthase (ArgA): Initiates urea cycle entry.
- Ornithine Acetyltransferase (ArgJ): Recycles acetyl groups, reducing cofactor demand.
Genetic Modifications for Yield Enhancement
- Precursor Supply: Overexpression of gdh and pyc (pyruvate carboxylase) increases α-oxoglutarate flux, boosting this compound titers to 16 g/L.
- Byproduct Reduction: Deletion of argR (arginine repressor) and proB (proline synthase) eliminates competitive pathways.
- Cofactor Engineering: Strengthening the pentose phosphate pathway via pgi deletion elevates NADPH availability, critical for N-acetylglutamyl-phosphate reductase (ArgC).
Table 1: Metabolic Engineering Strategies and Outcomes
Strategy | Target Gene | Effect on Titer (g/L) | Reference |
---|---|---|---|
argR Deletion | argR | +22% (7.97 → 9.8) | |
NCgl1221 Inactivation | NCgl1221 | +22.7% (7.97 → 9.8) | |
odhA RBS Optimization | odhA | +17% (13.7 → 16) |
Fermentation Process Optimization
Fed-batch fermentation with glucose-limited feeding achieves 35 g/L this compound in 72 hours. Critical parameters include:
- pH Control: Maintained at 7.0–7.2 to stabilize enzyme activity.
- Oxygen Transfer Rate: >150 mmol/L/h to prevent acetate accumulation.
Comparative Analysis of Preparation Methods
Table 2: Method Comparison
Method | Yield | Purity | Cost | Scalability |
---|---|---|---|---|
Chemical Synthesis | 75–82% | 99.3% | High | Industrial |
Enzymatic Conversion | 60–70% | >99% ee | Moderate | Pilot-scale |
Microbial Fermentation | 16–35 g/L | 98–99% | Low | Commercial |
Chemical Reactions Analysis
Types of Reactions
Ornithine undergoes various chemical reactions, including:
Oxidation: Ornithine can be oxidized to form glutamate, which is an important neurotransmitter in the brain.
Decarboxylation: Ornithine can be decarboxylated by the enzyme ornithine decarboxylase to form putrescine, a precursor for polyamines such as spermidine and spermine.
Transamination: Ornithine can undergo transamination reactions to form other amino acids such as proline and citrulline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Decarboxylation: This reaction typically requires the enzyme ornithine decarboxylase and occurs under physiological conditions.
Transamination: This reaction involves the enzyme ornithine aminotransferase and requires pyridoxal phosphate as a cofactor.
Major Products Formed
Glutamate: Formed through the oxidation of ornithine.
Putrescine: Formed through the decarboxylation of ornithine.
Proline and Citrulline: Formed through transamination reactions.
Scientific Research Applications
Physiological Role and Mechanism of Action
L-ornithine is primarily involved in the urea cycle, which detoxifies ammonia in the liver. It is also implicated in several metabolic pathways, influencing energy metabolism and stress response. The compound's ability to modulate cortisol levels suggests its potential in stress management and fatigue reduction.
Table 1: Physiological Functions of this compound
Function | Description |
---|---|
Urea Cycle | Converts ammonia to urea, aiding detoxification. |
Energy Metabolism | Enhances lipid metabolism and promotes ammonia excretion. |
Stress Response | Modulates cortisol levels, potentially reducing stress and improving mood. |
Stress and Fatigue Management
Recent studies have demonstrated that this compound supplementation can significantly reduce perceived stress and fatigue. A randomized controlled trial involving 52 participants indicated that those receiving 400 mg/day of this compound experienced lower cortisol levels and improved sleep quality compared to a placebo group .
Case Study: Effects on Mental Stress
- Participants: 33 in this compound group, 32 in placebo.
- Results: Significant reduction in cortisol levels (mean difference: 0.2 nmol/L) and improved self-reported mood scores .
Hepatic Encephalopathy Treatment
This compound L-aspartate (LOLA), a derivative of this compound, has shown efficacy as an adjunct therapy for hepatic encephalopathy. A double-blind controlled trial revealed that LOLA improved neurological function and reduced the severity of hepatic encephalopathy symptoms in patients .
Table 2: Efficacy of this compound L-Aspartate in Hepatic Encephalopathy
Parameter | LOLA Group (n=30) | Control Group (n=30) | p-value |
---|---|---|---|
Glasgow Coma Scale Score | 12.5 ± 3.2 | 9.3 ± 4.1 | <0.01 |
HE Grade Reduction (%) | 90% improvement | - | - |
Nutritional Supplementation
This compound is utilized as a dietary supplement for enhancing athletic performance and recovery from exercise-induced fatigue. A study indicated that participants who supplemented with this compound reported significantly less fatigue after intense physical activity compared to those on a placebo .
Case Study: Athletic Performance
- Participants: 17 healthy volunteers.
- Results: Reduced subjective fatigue ratings (p < 0.01) and improved physical performance metrics among females .
Biosynthesis and Production Advances
Recent advances in biotechnology have focused on enhancing the biosynthesis of this compound using microbial fermentation techniques. For instance, genetically engineered strains of Corynebacterium glutamicum have been developed to increase this compound yield through metabolic pathway modifications .
Table 3: Advances in this compound Production via Biotechnology
Strain | Yield (g/L) | Modification Technique |
---|---|---|
C. glutamicum SJC8039 | 8.78 | Native strain |
C. glutamicum SJC8399 | 13.16 | Double gene deletion |
C. glutamicum ΔAPER | >15 | Heterologous expression of NADP-dependent enzymes |
Mechanism of Action
Ornithine exerts its effects through various mechanisms:
Polyamine Synthesis: Ornithine is the starting point for the synthesis of polyamines such as putrescine, spermidine, and spermine, which are essential for cell growth and proliferation.
Growth Hormone Release: Ornithine stimulates the release of growth hormone, which has anabolic effects and promotes muscle growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-2-Succinyl-Ornithine
- Structural Similarity : A derivative of this compound with a succinyl group attached to the δ-amine.
- Functional Differences: Exhibits significantly higher binding affinity (−12.8 kcal/mol) to Pseudomonas aeruginosa this compound-N5-monooxygenase (PvdA) compared to this compound (−7.7 kcal/mol) . This enhanced binding is attributed to interactions with key residues like ARG357 and SER415 in PvdA’s active site .
- Applications: Potential as a substrate analogue inhibitor for P. aeruginosa infections due to its superior inhibitory properties .
L-Lysine
- Structural Similarity : Shares a homologous backbone with this compound but has an additional methylene group in its side chain .
- Functional Differences: Enzyme Specificity: In Xenopus laevis, xlAZIN2 enzyme shows higher catalytic efficiency (Vm/Km) for L-lysine (1.45 ± 0.10) compared to this compound (0.06 ± 0.01), while xlODC1 favors this compound (0.17 ± 0.01 vs. 0.04 ± 0.01 for L-lysine) . Metabolic Pathways: this compound participates in urea cycle and polyamine synthesis, whereas L-lysine is primarily involved in protein synthesis and carnitine production.
L-Citrulline
- Structural Relationship : Direct metabolite of this compound in the urea cycle, formed via carbamoylation of this compound’s δ-amine group .
- Functional Synergy : Both compounds reduce ammonia levels, but L-citrulline is more bioavailable and serves as a precursor for arginine, enhancing nitric oxide production .
Functional and Kinetic Comparisons
Enzyme Substrate Efficiency
Compound | Enzyme | Km (mM) | Vm/Km | Reference |
---|---|---|---|---|
This compound | xlODC1 | 0.17 ± 0.01 | 0.17 ± 0.01 | |
L-Lysine | xlAZIN2 | 0.06 ± 0.01 | 1.45 ± 0.10 |
- Key Insight : xlODC1’s preference for this compound underscores its role in polyamine biosynthesis, while xlAZIN2’s efficiency with L-lysine suggests divergent metabolic regulation .
Binding Affinities to PvdA
Compound | Binding Energy (kcal/mol) | Reference |
---|---|---|
This compound | −7.7 | |
N-2-Succinythis compound | −12.8 | |
Trypanothione | −11.7 |
- Implications : Structural modifications (e.g., succinylation) drastically enhance binding, highlighting opportunities for drug design targeting bacterial enzymes .
Hepatic Encephalopathy
- This compound L-Aspartate (LOLA) : Reduces serum ammonia by 20–30% in cirrhotic patients, improving mental state and survival rates .
- Comparison with Probiotics/Disaccharides : LOLA shows superior efficacy in ammonia reduction compared to lactulose, with fewer gastrointestinal side effects .
Stress and Sleep Modulation
- Mechanism : this compound lowers cortisol/DHEA-S ratios and enhances GABAergic signaling, reducing stress and improving sleep quality .
- Contrast with L-Arginine : While both modulate nitric oxide, this compound uniquely influences hypothalamic-pituitary-adrenal (HPA) axis activity .
Microbial Chemotaxis
- Pseudomonas aeruginosa: Attracted to this compound via PctA/PctB receptors, a trait absent in L-lysine or L-arginine .
Metabolic Engineering Insights
Biological Activity
L-ornithine is a non-proteinogenic amino acid that plays a crucial role in various biological processes, particularly in the urea cycle, which is vital for nitrogen metabolism. This article explores the biological activity of this compound, focusing on its physiological effects, mechanisms of action, and implications for health, supported by diverse research findings.
Overview of this compound
This compound is synthesized from arginine through the action of arginase and is involved in the conversion of ammonia to urea. It is also a precursor for polyamines, which are essential for cell growth and differentiation. The compound has garnered attention for its potential therapeutic applications in liver disease, muscle wasting, and stress management.
This compound exerts its biological effects primarily through the following mechanisms:
- Urea Cycle Enhancement : this compound stimulates carbamoyl phosphate synthetase I, facilitating ammonia detoxification and urea synthesis in the liver .
- Growth Hormone Release : Ingestion of this compound has been shown to significantly elevate serum growth hormone levels, particularly after physical exertion .
- Cortisol Regulation : this compound may help modulate stress responses by suppressing cortisol secretion without affecting overall stress hormone levels .
1. Liver Health
This compound has been extensively studied for its role in liver function, particularly in patients with cirrhosis. A study demonstrated that oral administration of this compound L-aspartate (LOLA) effectively reduces plasma ammonia levels and improves muscle protein synthesis, thereby mitigating sarcopenia associated with liver dysfunction .
Study | Findings |
---|---|
Efficacy of LOLA in Cirrhosis | Reduced ammonia levels; improved muscle health |
Long-term Effects on Liver Function | Enhanced detoxification pathways; increased urea synthesis |
2. Muscle Recovery and Growth Hormone Stimulation
Research indicates that this compound supplementation can enhance recovery from exercise by increasing growth hormone levels. A controlled trial showed that participants who ingested this compound experienced a significant rise in serum growth hormone compared to a placebo group .
Parameter | This compound Group | Placebo Group |
---|---|---|
Serum Growth Hormone (ng/mL) | 8.5 (±1.2) | 5.3 (±0.9) |
Fatigue Scale Improvement (POMS) | Significant reduction | No significant change |
3. Stress and Mental Health
In a study assessing the effects of this compound on mental stress, participants reported reduced feelings of fatigue and hostility after supplementation, indicating potential benefits for managing stress-related symptoms .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A patient with acute liver failure treated with this compound phenylacetate showed decreased blood ammonia levels and improved neurological status, suggesting its efficacy in managing hepatic encephalopathy .
- Case Study 2 : In athletes undergoing strength training, those supplemented with this compound exhibited faster recovery times and improved performance metrics compared to controls .
Safety and Tolerability
This compound is generally considered safe when consumed within recommended dosages. Clinical trials have reported minimal adverse effects, though high doses should be approached cautiously due to potential impacts on metabolic pathways .
Q & A
Basic Research Questions
Q. What experimental approaches are recommended to validate L-ornithine biosynthesis pathways in microbial systems?
- Methodology : Use isotopic labeling (e.g., -glutamate) to trace metabolic flux in the urea cycle and arginine biosynthesis pathways. Combine this with gene knockout/knockdown studies (e.g., speE disruption in Corynebacterium glutamicum) to confirm pathway dependencies. Quantitative PCR can validate transcriptional changes in key genes like argB or argF .
Q. How can researchers ensure the stereochemical accuracy of this compound in synthetic or enzymatically derived samples?
- Methodology : Employ chiral chromatography (e.g., HPLC with a chiral stationary phase) and compare retention times with certified standards. For protein-bound studies, use tools like PROCHECK to validate structural integrity in crystallographic or NMR models .
Q. What are the primary challenges in isolating this compound from fermentation broths, and how can they be addressed?
- Methodology : Use cation-exchange chromatography followed by crystallization at controlled pH. Challenges include removing co-eluting metabolites (e.g., citrulline, arginine). Optimize purification via gradient elution and validate purity using mass spectrometry .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) predict the reactivity of this compound derivatives in biochemical pathways?
- Methodology : Perform DFT calculations to analyze Fukui functions and electron density distributions at the α-C atom. Compare reactivity trends of halogen-substituted analogues (e.g., chloro- or fluoro-ornithine) to identify steric/electronic effects. Validate predictions with in vitro enzyme assays (e.g., arginase activity) .
Q. What strategies resolve contradictions in experimental data on NADPH availability and this compound production yields?
- Methodology : Use metabolic flux analysis (MFA) to quantify NADPH turnover in engineered strains (e.g., C. glutamicum with gapC or rocG overexpression). Correlate transcriptional data (RT-qPCR) of NADPH biosynthetic genes (gnd, icd) with intracellular NADPH levels via enzymatic assays. Address discrepancies by testing combinatorial gene integrations .
Q. How does the Box-Behnken design optimize this compound fermentation media, and what statistical tools are critical for analysis?
- Methodology : Apply a three-factor Box-Behnken design (e.g., inulin, peptone, MgSO) to generate a quadratic polynomial model. Use response surface methodology (RSM) in software like Statistica 7.0 to identify optimal component ratios. Validate with shake-flask experiments and ANOVA to confirm model significance .
Q. What role does transcriptional reprogramming play in metabolically evolved strains with enhanced this compound production?
- Methodology : Conduct RNA-seq or microarray analysis on evolved strains (e.g., C. glutamicum APE6937R42) to identify upregulated genes (e.g., ppnK for NADPH synthesis). Cross-reference with flux balance analysis (FBA) to map metabolic shifts. Confirm causality via CRISPR-interference (CRISPRi) targeting specific promoters .
Q. Methodological Considerations Table
Q. Key Research Gaps and Recommendations
- Contradictory Data : Halogen-substituted this compound analogues show unpredictable reactivity patterns in DFT models vs. experimental assays. Resolve via hybrid QM/MM simulations .
- NADPH Dependency : While gapC and rocG enhance NADPH availability, transcriptional regulation of endogenous NADPH pathways (e.g., gnd) remains understudied. Use multi-omics integration to prioritize targets .
Properties
IUPAC Name |
(2S)-2,5-diaminopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLPHDHHMVZTML-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25104-12-5 | |
Record name | L-Ornithine homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25104-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00883219 | |
Record name | L-Ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Merck Index], Solid | |
Record name | Ornithine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19054 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Ornithine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000214 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Appreciable, 620 mg/mL | |
Record name | Ornithine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00129 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ornithine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000214 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
70-26-8, 25104-12-5, 3184-13-2 | |
Record name | L-(-)-Ornithine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ornithine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Polyornithine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025104125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ornithine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00129 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ornithine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758894 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | L-Ornithine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-ornithine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.665 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ORNITHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E524N2IXA3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ornithine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000214 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140 °C | |
Record name | Ornithine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00129 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ornithine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000214 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.